molecular formula C13H12N2O2 B7966673 4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid

4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B7966673
M. Wt: 228.25 g/mol
InChI Key: UFJZDXWZOQGSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a cyclopropyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopropyl-1H-imidazole with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid largely depends on its application. In biological systems, the imidazole ring can interact with various enzymes, potentially inhibiting their activity. This interaction often involves coordination with metal ions in the active site of the enzyme, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(2-cyclopropylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-3-5-11(6-4-10)15-8-7-14-12(15)9-1-2-9/h3-9H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZDXWZOQGSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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